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Compound of Interest

Tert-butyl 2-ox0-6-
Compound Name: )
azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B1441961

tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a heterocyclic compound featuring
a spirocyclic core, which joins a cyclobutane and a piperidine ring at a single quaternary
carbon. This unique three-dimensional architecture is of growing interest in medicinal
chemistry. The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, a common
feature in synthetic organic chemistry.

The rigidity and defined spatial arrangement of atoms in spirocycles can lead to complex NMR
spectra due to diastereotopicity and restricted bond rotations.[1] Therefore, a multi-dimensional
NMR approach is not just beneficial but essential for the complete and accurate assignment of
proton (*H) and carbon (33C) signals. This guide will detail the logical workflow for achieving
this.

Molecular Structure and Atom Numbering

A clear numbering system is paramount for unambiguous spectral assignment. The following
structure and numbering scheme will be used throughout this guide.

Caption: Structure of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate with atom
numbering.

Predicted NMR Spectral Features
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While specific experimental data is not publicly available, we can predict the expected *H and
13C NMR chemical shifts based on the functionalities present in the molecule and data from
analogous structures.[2]

'H NMR Predictions

e Boc Group (-C(CHs)3): A large singlet integrating to 9 protons is expected, typically in the
upfield region of 1.4-1.5 ppm.[2][3]

» Piperidine Ring Protons (-CHz-N-): The protons on carbons adjacent to the nitrogen (C7 and
C9) are expected to be deshielded and appear in the range of 3.2-3.8 ppm.[4] Due to the
Boc group and the rigid spirocyclic system, these protons may exhibit complex splitting
patterns and potentially show as broad signals due to restricted rotation around the N-C(O)
bond.

» Piperidine Ring Protons (-CHz-): The protons on C8 will likely appear further upfield, in the
range of 1.5-2.0 ppm.

e Cyclobutanone Ring Protons (-CH2-C=0): The protons alpha to the carbonyl group (C2) will
be deshielded and are predicted to resonate around 2.5-3.0 ppm.

o Cyclobutane Ring Protons (-CHz-): The protons at C3 and C4 are expected in the range of
1.8-2.4 ppm.

13C NMR Predictions

e Carbonyl Carbon (C=0): The ketone carbonyl (C1) is expected to be significantly downfield,
likely above 200 ppm. The carbamate carbonyl of the Boc group will appear around 155

ppm.[2]

e Boc Group Carbons: The quaternary carbon (-C(CHs)s) will be around 79-80 ppm, and the
methyl carbons (-CHs) will be around 28 ppm.[2]

e Spirocyclic Quaternary Carbon (C5): This carbon will likely be in the 40-60 ppm range. Its
exact shift is sensitive to the ring strain and substitution.

¢ Piperidine Ring Carbons: The carbons adjacent to the nitrogen (C7 and C9) are expected
around 40-50 ppm. The C8 carbon should be further upfield, around 20-30 ppm.
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e Cyclobutane Ring Carbons: The carbons of the cyclobutane ring (C2, C3, C4) are expected
in the range of 20-50 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, unambiguous data, a suite of NMR experiments is recommended. The
following protocol is a self-validating system, where data from one experiment corroborates the
findings of another.

Sample Preparation

» Solvent Selection: Use a deuterated solvent that fully dissolves the compound. Chloroform-d
(CDCIs) is a common first choice for non-polar to moderately polar organic molecules. For
increased polarity, dimethyl sulfoxide-de (DMSO-ds) can be used. The choice of solvent will
slightly alter the chemical shifts.[5]

o Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL
of deuterated solvent. This concentration is generally sufficient for *H, 13C, and 2D NMR
experiments on modern spectrometers.

o Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift
referencing (0.00 ppm).[6]

NMR Experiments Workflow
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Caption: Recommended workflow for comprehensive NMR analysis.

Step-by-Step Acquisition Parameters (on a 500 MHz Spectrometer):
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e H NMR:

o Purpose: To determine the number of unique proton environments, their integration
(relative number of protons), and their splitting patterns (information about neighboring
protons).[7]

o Parameters:

Spectral Width: -2 to 12 ppm

Number of Scans: 8-16

Relaxation Delay (d1): 2 seconds

Acquisition Time: ~4 seconds
e 13C NMR:
o Purpose: To determine the number of unique carbon environments.
o Parameters:
= Spectral Width: -10 to 220 ppm
= Number of Scans: 1024 or more (as 13C is less sensitive)
» Relaxation Delay (d1): 2 seconds
o DEPT-135 (Distortionless Enhancement by Polarization Transfer):

o Purpose: To differentiate between CH/CHs (positive signals) and CH:z (negative signals)
carbons. Quaternary carbons are not observed.

o Rationale: This is a crucial and quick experiment to aid in the assignment of the numerous

sp3 carbons in the spirocyclic core.

e COSY (Correlation Spectroscopy):
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o Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
[8]

o Rationale: This experiment is essential to trace the proton connectivity within the
piperidine and cyclobutane rings. For example, a cross-peak between two signals
confirms they are on adjacent carbons.

e HSQC (Heteronuclear Single Quantum Coherence):
o Purpose: To identify which protons are directly attached to which carbons.[8]

o Rationale: This provides direct C-H bond information, definitively linking the proton and
carbon skeletons.

o HMBC (Heteronuclear Multiple Bond Correlation):

o Purpose: To identify longer-range couplings between protons and carbons (typically over
2-4 bonds).[8]

o Rationale: This is the key experiment for establishing the overall structure. It will show
correlations from protons to quaternary carbons, such as the spiro-carbon (C5), the
carbonyl carbons (C1 and the Boc carbonyl), and the Boc quaternary carbon. For
instance, observing correlations from the protons on C7 and C9 to the spiro-carbon C5
would confirm the connectivity of the piperidine ring to the spiro center.

Data Interpretation and Presentation
The final step is to synthesize the data from all experiments into a coherent assignment.

» Assign the Boc Group: The large 9H singlet in the *H spectrum and the characteristic 13C
signals (~155, 80, 28 ppm) are the easiest starting points.

e Use HSQC: Link every proton signal to its corresponding carbon signal.

e Use COSY: Trace the spin systems within the two rings. You should be able to "walk" around
the piperidine ring (H7 to H8 to H9) and the cyclobutane ring (H2 to H3 to H4) via their COSY
cross-peaks.
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e Use HMBC to Connect Fragments: Use the long-range correlations to piece the structure

together. Key correlations to look for include:

[e]

(¢]

[¢]

[¢]

Protons on C2 to the carbonyl carbon C1.

Protons on C7 and C9 to the spiro-carbon C5.

Protons on C4 and C7 to the spiro-carbon C5.

Protons on C7 and C9 to the Boc carbonyl carbon.

o Tabulate the Data: Organize the final assignments into clear tables for easy reference and

comparison.

Table 1: Template for tH NMR Data Presentation

. . Coupling
. Chemical Shift Lo .
Atom Position Multiplicity Constant (J, Integration
(3, ppm)
Hz)
-C(CHs)3 s - 9H
H2a, H2b m 2H
H3a, H3b m 2H
H4a, H4b m 2H
H7a, H7b m 2H
H8a, H8b m 2H

| H9a, HOb | | m || 2H |

Table 2: Template for 13C NMR Data Presentation
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Atom Position Chemical Shift (6, ppm) DEPT-135
C1 C
Cc2 CH2
C3 CH2
C4 CH2
C5 C
c7 CH2
C8 CH2
C9 CH2
Boc C=0 C
Boc -C(CHs)3 C

| Boc -C(CH3s)s3 | | CH3 |

Conclusion

The structural elucidation of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate requires
a systematic and multi-faceted NMR approach. While one-dimensional spectra provide initial
clues, they are insufficient for complete assignment due to the molecule's complex, rigid three-
dimensional structure. By following the detailed workflow presented in this guide—from sample
preparation and strategic data acquisition (*H, 13C, DEPT, COSY, HSQC, and HMBC) to logical
interpretation—researchers can achieve a high-confidence and complete structural
characterization. This self-validating methodology ensures the scientific integrity of the data,
which is critical for applications in drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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